N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Description

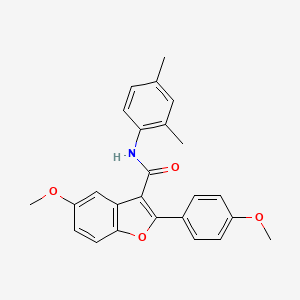

N-(2,4-Dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a methoxy-substituted benzofuran core and a 2,4-dimethylphenyl amide group. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromatic stability and versatility in drug design. This compound’s structural uniqueness lies in its substitution pattern:

- Position 2: A 4-methoxyphenyl group.

- Position 5: A methoxy group.

- Carboxamide substituent: A 2,4-dimethylphenyl moiety.

The dimethylphenyl amide group may increase lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-15-5-11-21(16(2)13-15)26-25(27)23-20-14-19(29-4)10-12-22(20)30-24(23)17-6-8-18(28-3)9-7-17/h5-14H,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVBNGKHVHADDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core, which is known for various biological activities. Its molecular formula is , and its molecular weight is approximately 393.47 g/mol. The presence of methoxy and dimethylphenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Anti-inflammatory Activity : Some studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling, leading to reduced inflammation in cellular models .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells .

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents, indicating potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

- Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The inhibition constants (IC50) for related compounds suggest a potential for cognitive enhancement .

- Antimicrobial Activity : Preliminary studies indicate that benzofuran derivatives exhibit antimicrobial properties against several bacterial strains, although specific data for this compound remains limited .

In Vivo Studies

While detailed in vivo studies specifically on this compound are scarce, related compounds have shown:

- Behavioral Improvements : In animal models of neurodegeneration, administration of similar benzofuran derivatives resulted in improved memory and learning abilities .

- Reduction in Inflammation : Animal studies have indicated that these compounds can significantly reduce markers of inflammation in models of arthritis and other inflammatory conditions .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of a closely related benzofuran derivative in a scopolamine-induced model of Alzheimer's disease. The results demonstrated that treatment with the compound improved memory retention and reduced levels of amyloid-beta plaques in the brain.

Case Study 2: Anti-inflammatory Properties

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, a derivative showed a significant decrease in TNF-alpha and IL-6 production, suggesting potent anti-inflammatory effects.

Data Summary

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methoxy : Fluorinated analogs () exhibit higher electronegativity, which may enhance binding to electron-deficient biological targets (e.g., kinases or GPCRs). In contrast, methoxy groups in the target compound could improve solubility via polar interactions .

- Amide Group Complexity : The dimethylphenyl amide in the target compound increases steric bulk compared to simpler amides () or N-methyl derivatives (). This may reduce metabolic oxidation but could limit target accessibility .

Pharmacological and Physicochemical Implications

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas fluorinated analogs () resist such metabolism, extending half-life .

- Target Engagement : The dimethylphenyl amide may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases), whereas smaller amides () or flexible groups () could adapt better .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.